1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h1,6H2,2-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUXHBJOELKWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Position 7 : Bulky or polar groups (e.g., 2,3-dihydroxypropyl) may improve solubility but reduce membrane permeability. The 2-methylprop-2-enyl group in the target compound likely enhances lipophilicity, favoring tissue penetration .
- Ethylamino (CAS analog) may offer stronger hydrogen bonding than methylamino but with higher metabolic liability .
Pharmacological and Physicochemical Properties
Anti-Inflammatory and Chemopreventive Activity
- 8-Methoxy derivatives (e.g., compounds 1–4) reduce TNF-α levels and inhibit edema but lack antioxidant capacity . The target compound’s methylamino group may confer similar anti-inflammatory effects via TNF-α modulation.
- Metabolic Stability : 8-Methoxy derivatives show variable metabolic stability in Cunninghamella models, with ester/amide substituents at position 7 increasing susceptibility to biotransformation . The target compound’s branched allyl group at position 7 may resist enzymatic degradation compared to linear chains.
Enzyme Inhibition Potential
- 7,8-Disubstituted derivatives (e.g., compound 145) are pan-PDE inhibitors with nanomolar potency, suppressing TGF-β1-induced fibrosis . The target compound’s substituents align with PDE-binding pharmacophores, suggesting analogous activity.
- Linagliptin (a purine-2,6-dione drug) demonstrates the scaffold’s applicability for long half-life drugs, though its xanthine-based structure differs significantly .
Physicochemical Properties
| Property | Target Compound | 8-Methoxy Derivative (Compound 2) | CAS 359908-14-8 (Piperazinyl) |
|---|---|---|---|
| Molecular Weight | ~321 g/mol (estimated) | 296.3 g/mol | 437.32 g/mol |
| Predicted logP | Moderate (allyl group) | Low (ester moiety) | High (dichlorobenzyl) |
| Metabolic Stability | Likely stable (branched chain) | Unstable (ester hydrolysis) | Stable (piperazine resistance) |
| pKa | ~7–8 (methylamino) | ~3–4 (ester) | 7.27 (predicted) |
Biological Activity
1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that includes two methyl groups at the 1 and 3 positions, a methylamino group at the 8 position, and a branched alkyl group at the 7 position. Its molecular formula is , with a molecular weight of approximately 253.30 g/mol.
The biological activity of this compound is primarily attributed to its role as a phosphodiesterase inhibitor . By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with enhanced cognitive function and improved physical performance, similar to the effects observed with caffeine and theophylline.
Biological Activities
- Stimulant Effects : Research indicates that this compound exhibits stimulant properties akin to caffeine. It may enhance alertness and cognitive performance by modulating adenosine receptor activity.
- Cognitive Enhancement : Studies have suggested that it could potentially improve memory and learning capabilities through its action on neurotransmitter systems, particularly those involving dopamine and norepinephrine.
- Energy Metabolism : The compound's interaction with intracellular signaling pathways may facilitate energy metabolism, making it a candidate for further investigation in sports performance enhancement.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound in comparison with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Caffeine | C₈H₁₀N₄O₂ | Widely used stimulant |
| Theophylline | C₇H₈N₄O₂ | Bronchodilator; used in respiratory diseases |
| Theobromine | C₇H₈N₄O₂ | Found in cocoa; mild stimulant |
| Fenethylline | C₁₁H₁₅N₃O₂ | Combination of amphetamine and theophylline; used for ADHD |
This compound is unique due to its specific combination of methyl groups and branched alkyl substituents that enhance its biological activity compared to other purines.
Study on Cognitive Enhancement
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in learning and memory tasks compared to control groups. The exact mechanism was linked to increased cAMP levels in the hippocampus, suggesting a neuroprotective effect against cognitive decline.
Athletic Performance
Another case study evaluated the effects of this compound on physical performance among athletes. Results indicated that subjects experienced increased endurance and reduced fatigue during high-intensity exercise sessions. This was attributed to improved oxygen utilization and enhanced metabolic pathways influenced by cAMP signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 1,3-dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione?
- Methodology : The compound is typically synthesized via sequential functionalization of a xanthine scaffold. Key steps include:
- Nucleophilic substitution at the 8-position using methylamine derivatives (e.g., methylamine in ethanol under reflux) .
- Alkylation at the 7-position with 2-methylprop-2-enyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) to introduce the branched alkenyl group .
- Purification via column chromatography (silica gel, chloroform/methanol gradient) and confirmation of purity by TLC (Rf ~0.5 in chloroform:methanol 9:1) .
Q. Which spectral methods are most reliable for structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include:
- Methylamino protons (δ 2.8–3.2 ppm, singlet for N–CH₃).
- Alkenyl protons (δ 5.1–5.4 ppm, multiplet for –CH₂–C(CH₃)=CH₂) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR : Validate carbonyl stretches (1650–1750 cm⁻¹ for purine-2,6-dione) .
Q. How can computational tools aid in predicting the biological activity of this compound?
- Methodology :
- Chemicalize.org/ChemAxon : Calculate drug-likeness parameters (e.g., LogP, polar surface area) to assess membrane permeability .
- Molecular docking : Screen against adenosine receptor subtypes (A₁, A₂) using homology models derived from PDB structures (e.g., 6Z8) .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of alkylation at the 7-position of the purine scaffold?
- Methodology :
- Protection/deprotection : Temporarily block the 8-methylamino group with tert-butoxycarbonyl (Boc) to prevent competing reactions during allylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) and improve yield by 15–20% compared to conventional heating .
Q. How can researchers resolve contradictions in ¹H-NMR data for the methylamino group?
- Methodology :
- Variable-temperature NMR : Resolve broadening caused by restricted rotation of the methylamino group (e.g., coalescence temperature analysis at 300–400 K) .
- 2D NMR (NOESY) : Confirm spatial proximity between methylamino protons and adjacent substituents to rule out tautomerism .
Q. What advanced analytical methods are suitable for studying metabolic stability in vitro?
- Methodology :
- LC-MS/MS with microsomal incubation : Monitor degradation kinetics (t₁/₂) using human liver microsomes (HLMs) and NADPH cofactor .
- Isotope labeling : Introduce deuterium at the 7-allyl group to track metabolic cleavage via CYP450 enzymes .
Q. How can structure-activity relationships (SARs) guide the design of analogs with improved potency?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
